Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate
Description
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate (CAS 67448-15-1) is a 1,3-dicarbonyl compound featuring a benzylidene moiety substituted with a nitro group at the 3-position and two methoxy groups at the 4,4-positions of the acetoacetate backbone. Its molecular formula is C₁₄H₁₅NO₇, with a molecular weight of 309.27 g/mol .
Properties
IUPAC Name |
methyl (2Z)-4,4-dimethoxy-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-20-13(17)11(12(16)14(21-2)22-3)8-9-5-4-6-10(7-9)15(18)19/h4-8,14H,1-3H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUEQYQRJJCRC-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439758 | |
| Record name | METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75530-05-1, 67448-15-1 | |
| Record name | Butanoic acid, 4,4-dimethoxy-2-[(3-nitrophenyl)methylene]-3-oxo-, methyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75530-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate typically involves a multi-step reaction process. One common method includes the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Reduction: Methyl-4,4-dimethoxy-2-(3-aminobenzylidene)-acetoacetate.
Oxidation: Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetaldehyde or Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is characterized by its unique combination of functional groups:
- Methoxy groups : Contribute to the compound's reactivity and solubility.
- Nitro group : May enhance biological activity through mechanisms like reactive oxygen species generation.
- Acetoacetate moiety : Provides a versatile scaffold for further chemical transformations.
The molecular formula is , and it typically appears as a yellow liquid.
Precursor in Organic Synthesis
This compound serves primarily as a precursor for synthesizing complex nitrogen-containing heterocycles, particularly pyridine derivatives. These derivatives are valuable in medicinal chemistry due to their diverse therapeutic applications, including:
Potential Biological Activities
While specific biological activities of this compound have not been extensively documented, similar compounds often exhibit various biological properties:
- Antimicrobial Activity : Compounds with nitro groups are known to have antimicrobial effects.
- Anticancer Potential : Structural analogs have shown promise in cancer therapy through mechanisms involving apoptosis and cell cycle arrest.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| Methyl 4-methoxybenzoate | Contains a methoxy group; used in organic synthesis | Precursor for various organic compounds |
| 3-Nitrobenzaldehyde | Contains a nitro group; important in aromatic chemistry | Building block in organic synthesis |
| Ethyl acetoacetate | Similar acetoacetate structure; widely used | Various syntheses |
| 4-Dimethylaminobenzaldehyde | Contains similar aromatic systems; used in dye synthesis | Dyes and pigments |
This table illustrates the structural similarities between this compound and other compounds, highlighting its unique features that make it particularly useful as a synthetic precursor.
Case Study 1: Synthesis of Pyridine Derivatives
A notable application involves the synthesis of pyridine derivatives through condensation reactions using this compound. The process typically includes:
- Condensation with Aldehydes : The compound reacts with various aldehydes to form substituted pyridine derivatives.
- Amination Reactions : Following initial condensation, amination can yield more complex structures with enhanced biological activity.
Research indicates that these pyridine derivatives demonstrate promising activity against several pathogens and cancer cell lines .
Case Study 2: Development of Anticancer Agents
Recent studies have explored the anticancer potential of pyridine derivatives synthesized from this compound. These studies focus on evaluating their efficacy against specific cancer types, revealing that certain derivatives exhibit significant cytotoxicity against tumor cells while sparing normal cells .
Mechanism of Action
The mechanism of action of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Nitrobenzylideneacetoacetate (CAS 39562-16-8)
- Molecular Formula: C₁₃H₁₃NO₅
- Molecular Weight : 263.25 g/mol
- Key Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Substituents: Lacks the 4,4-dimethoxy groups present in the target compound. The absence of methoxy groups reduces steric hindrance and electron-donating effects, which may alter reactivity in condensation reactions . Physical Properties: Boiling point = 399.2°C, density = 1.3 g/cm³, flash point = 171.3°C. The target compound’s higher molecular weight and polar methoxy groups likely result in elevated melting/boiling points and altered solubility profiles .
Isopropyl 2-(3-Nitrobenzylidene)acetoacetate
- Molecular Formula: C₁₄H₁₅NO₅ (estimated)
- Molecular Weight : 277.10 g/mol (exact mass)
- Key Differences: Ester Group: Bulkier isopropyl group compared to methyl. Applications: Similar utility in heterocyclic synthesis but with distinct solubility and stability profiles due to the isopropyl moiety .
Ethyl Acetoacetate (Unsubstituted Analog)
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Key Differences: Substituents: Lacks the nitrobenzylidene and methoxy groups. The unsubstituted structure exhibits classic keto-enol tautomerism (pKa ~11 for the active methylene group), whereas the nitro group in the target compound enhances acidity (lower pKa) due to its electron-withdrawing nature . Reactivity: Ethyl acetoacetate is widely used in Claisen and Knorr condensations. The nitro and methoxy substituents in the target compound direct reactions regioselectively (e.g., favoring meta-substitution in electrophilic aromatic substitution) .
Physicochemical and Reactivity Comparisons
| Property | Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate | Ethyl 3-Nitrobenzylideneacetoacetate | Ethyl Acetoacetate |
|---|---|---|---|
| Molecular Weight | 309.27 g/mol | 263.25 g/mol | 130.14 g/mol |
| Ester Group | Methyl | Ethyl | Ethyl |
| Substituents | 4,4-Dimethoxy, 3-nitrobenzylidene | 3-Nitrobenzylidene | None |
| Key Reactivity | Enhanced acidity, meta-directing nitro group | Moderate acidity | Classic keto-enol |
| Applications | Drug development, heterocyclic synthesis | Organic intermediates | Condensation reactions |
Biological Activity
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate (CAS Number: 67448-15-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C14H15NO7
- Molecular Weight : 309.27 g/mol
- Structural Characteristics : The compound features a methoxy group and a nitrobenzylidene moiety, which are significant for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective capabilities, potentially useful in the treatment of neurodegenerative diseases.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using various assays. The results indicated that the compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.
Anticancer Studies
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 5.0 | Induction of apoptosis | |
| MCF-7 | 7.5 | Cell cycle arrest | |
| A549 | 6.0 | Reactive oxygen species generation |
Case Study: HeLa Cell Line
In a study focusing on the HeLa cell line, this compound was shown to induce apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess apoptotic cells and confirmed significant increases in early and late apoptotic populations following treatment.
Neuroprotective Effects
The neuroprotective effects of this compound were evaluated in models of oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could significantly reduce neuronal cell death induced by hydrogen peroxide exposure.
The mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The presence of methoxy and nitro groups enhances electron donation capabilities.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.
Q & A
Q. Solutions :
- Low-Temperature NMR : Cooling to -40°C slows exchange, resolving distinct keto/enol signals.
- Dynamic NMR (DNMR) : Analyzing line-shape changes at varying temperatures to calculate exchange rates and equilibrium constants .
Advanced: How can spectrophotometric methods be adapted for sensitive detection of this compound?
Methodological Answer:
The Hantzsch reaction (used for β-keto esters like methyl acetoacetate) can be modified:
Reagent Optimization : Replace methyl acetoacetate with the target compound in reactions with formaldehyde and ammonia.
Spectrophotometric Detection : Measure absorbance at λ_max (~410 nm) with molar absorptivity ≥5 × 10³ dm³ mol⁻¹ cm⁻¹.
Temperature Control : Conduct reactions at 60°C to enhance sensitivity and reduce interference .
Advanced: What computational approaches validate reaction mechanisms for this compound’s synthesis?
Methodological Answer:
Density Functional Theory (DFT) :
- Transition State Analysis : Models the cyclization step, identifying energy barriers and intermediates.
- Solvent Effects : Simulates ionic liquid interactions to rationalize enhanced yields.
- Tautomeric Stability : Calculates relative energies of keto/enol forms to predict equilibrium positions.
Validation : Compare computed NMR chemical shifts (e.g., using GIAO-DFT) with experimental data to confirm tautomer ratios .
Advanced: How are data contradictions in tautomerism studies resolved?
Methodological Answer:
Contradictions (e.g., variable enol content in different solvents) are addressed by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
